Peritrast 400 comp

Descripción

Propiedades

Número CAS |

78371-64-9 |

|---|---|

Fórmula molecular |

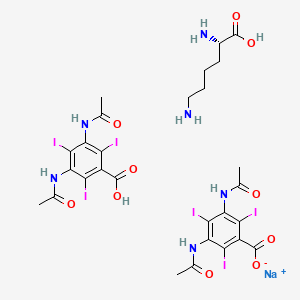

C28H31I6N6NaO10 |

Peso molecular |

1396 g/mol |

Nombre IUPAC |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate;3,5-diacetamido-2,4,6-triiodobenzoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/2C11H9I3N2O4.C6H14N2O2.Na/c2*1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;7-4-2-1-3-5(8)6(9)10;/h2*1-2H3,(H,15,17)(H,16,18)(H,19,20);5H,1-4,7-8H2,(H,9,10);/q;;;+1/p-1/t;;5-;/m..0./s1 |

Clave InChI |

FKZIVZJNKJIMBZ-BAHCQAMFSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.C(CCN)CC(C(=O)O)N.[Na+] |

SMILES isomérico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.C(CCN)C[C@@H](C(=O)O)N.[Na+] |

SMILES canónico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.C(CCN)CC(C(=O)O)N.[Na+] |

Sinónimos |

LK 312 Peritrast 400 comp |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Lysine Amidotrizoate

Established Synthetic Pathways for Amidotrizoate Core Structure

The synthesis of the amidotrizoate (diatrizoic acid) core, a tri-iodinated benzoic acid derivative, is well-documented. wikipedia.orgnih.gov The primary goal of these syntheses is to introduce three iodine atoms onto the benzene (B151609) ring and attach two acetamido groups at positions 3 and 5. nih.gov There are two principal established pathways for its synthesis.

One common pathway begins with 3,5-dinitrobenzoic acid. wikipedia.org This starting material undergoes a reduction reaction, typically using a catalyst like Raney nickel or palladium on carbon, to yield 3,5-diaminobenzoic acid. wikipedia.org This diamino intermediate is then subjected to an iodination reaction using iodine monochloride or potassium iodochloride, which installs the three iodine atoms at the 2, 4, and 6 positions of the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. wikipedia.orgpatsnap.com The synthesis is completed by the acylation of the two amino groups using acetic anhydride, followed by acidification, to produce the final diatrizoic acid. wikipedia.org

An alternative established synthetic route starts from 3,5-diacetamidobenzoic acid. wikipedia.org In this method, the acylation step is performed earlier in the sequence. The 3,5-diacetamidobenzoic acid is then directly iodinated using iodine monochloride to yield diatrizoic acid. wikipedia.org

A summary of these established pathways is presented in the table below.

| Pathway | Starting Material | Key Intermediates | Key Reactions |

| Pathway 1 | 3,5-Dinitrobenzoic Acid | 3,5-Diaminobenzoic Acid; 3,5-Diamino-2,4,6-triiodobenzoic Acid | Reduction, Iodination, Acylation |

| Pathway 2 | 3,5-Diacetamidobenzoic Acid | - | Iodination |

Specific Synthesis of Lysine (B10760008) Amidotrizoate and Related Conjugates

Lysine amidotrizoate is the L-lysine salt of diatrizoic acid. hodoodo.com Its synthesis is typically a subsequent step following the production of the diatrizoic acid core. The process involves a standard acid-base reaction.

The free-acid form of diatrizoic acid (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid) is reacted with the amino acid L-lysine. hodoodo.com L-lysine, possessing two amino groups, can act as a base to accept a proton from the carboxylic acid group of diatrizoic acid, forming the lysine amidotrizoate salt. hodoodo.comlibretexts.org This salt formation enhances properties such as aqueous solubility. researchgate.net Since "Peritrast 400 comp" is a mixture containing both the lysine and sodium salts, the synthesis would also involve a parallel or mixed reaction with a sodium base, such as sodium hydroxide, to produce sodium amidotrizoate. ontosight.aiechemi.comnih.gov

The formation of such salts is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a compound. In the case of amidotrizoate, forming salts with bases like meglumine (B1676163) and sodium is also a well-established practice. nih.govdrugbank.com The selection of lysine offers a biocompatible counter-ion derived from an essential amino acid. libretexts.orgresearchgate.net

Advanced Synthetic Strategies for Enhanced Purity and Yield

To overcome challenges in traditional liquid-phase synthesis, such as complex purification and the removal of residual impurities, advanced synthetic strategies have been developed. google.com One notable advancement is the use of solid-phase synthesis for diatrizoic acid. google.comsmolecule.com

This method utilizes a solid support, such as a hydroxymethyl resin, to which the initial reactant is anchored. google.com The synthesis proceeds through the following steps:

Resin Bonding: 3,5-diaminobenzoic acid is bonded to the hydroxymethyl resin via an ester linkage. google.com

Iodination: The resin-bound intermediate is treated with iodine monochloride to introduce the three iodine atoms. google.com

Acylation: The amino groups of the now-iodinated, resin-bound molecule are acylated using acetic anhydride. google.com

Cleavage: The final diatrizoic acid product is cleaved from the resin support, typically by using an acid like trifluoroacetic acid. The resin can then be recovered and reused. google.com

| Parameter | Traditional Liquid-Phase Synthesis | Advanced Solid-Phase Synthesis |

| Methodology | Reactions performed in solution. | Reactions performed on a solid resin support. |

| Purification | Often complex, requiring crystallization or chromatography. | Simplified, involving washing the resin at each step. google.com |

| Impurity Profile | Higher risk of residual impurities from reagents and by-products. | Lower risk of impurities, leading to a cleaner product. google.com |

| Efficiency | May have lower overall yield due to losses during purification. | Potentially higher yield and allows for resin recycling. google.com |

Investigation of Novel Precursors and Reaction Conditions

Research into the synthesis of amidotrizoate and its derivatives continues to explore novel precursors and reaction conditions to improve efficiency, cost-effectiveness, and to generate new functionalities.

One area of investigation involves alternative iodination conditions. A described method for synthesizing the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, uses hydrogen peroxide as an oxidant in conjunction with potassium iodide and sulfuric acid. patsnap.com This approach avoids the direct use of reagents like iodine monochloride.

Furthermore, studies on the derivatization of diatrizoic acid have demonstrated the use of novel precursors under mild conditions. For example, diatrizoate lanthanoid complexes have been synthesized directly from lanthanoid(III) oxides (Ln₂O₃) and diatrizoic acid at room temperature. publish.csiro.aujcu.edu.au This pathway is notable for its direct use of metal oxides as precursors and for proceeding without the need for elevated temperatures, which can be beneficial for preserving the integrity of complex molecules. publish.csiro.aujcu.edu.au While this specific example produces lanthanoid complexes rather than Lysine Amidotrizoate, it illustrates the potential for developing new synthetic routes for metal-based derivatives of the amidotrizoate core under unconventional conditions.

Derivatization Approaches for Research Probes and Functionalization

The amidotrizoate core structure is a versatile scaffold for chemical derivatization to create functional molecules for research and diagnostic applications. These derivatization strategies aim to conjugate the core molecule to other chemical entities to modify its properties or to target it to specific biological locations.

One approach involves the synthesis of conjugates for targeted delivery. Researchers have reported the synthesis of diatrizoic acid-fructose conjugates, aiming to leverage fructose (B13574) transporters for targeted delivery to the liver. smolecule.com This represents a functionalization strategy to enhance tissue specificity.

Another significant area of derivatization is the creation of novel imaging and diagnostic probes.

Polymeric Conjugates: Diatrizoic acid, being anionic, can be ionically bonded to cationic polymers like polylysine (B1216035) or chitosan. googleapis.com The resulting polymeric media have been investigated for use as injectable biopsy markers, where the polymer matrix provides a scaffold for the imaging agent. googleapis.com

Metal Complexes: As mentioned previously, diatrizoic acid can be complexed with lanthanoid metals. publish.csiro.aujcu.edu.aupublish.csiro.au Lanthanoid complexes are widely used as contrast agents in magnetic resonance imaging (MRI) and as probes in fluorescence imaging, suggesting a path to multimodal imaging agents by derivatizing the diatrizoic acid structure.

These derivatization approaches are summarized in the table below.

| Derivatization Approach | Conjugated Moiety | Purpose/Application |

| Targeted Delivery Conjugates | Fructose | Targeting liver cells for diagnostic purposes. smolecule.com |

| Polymeric Media | Polylysine, Chitosan | Creation of injectable biopsy markers. googleapis.com |

| Metal Complexation | Lanthanoid Ions (e.g., Dy, La, Nd) | Development of potential multimodal imaging probes. publish.csiro.aujcu.edu.au |

Advanced Analytical Characterization Techniques for Lysine Amidotrizoate in Research

Chromatographic Separations for Purity Profiling and Quantification

Chromatographic techniques are essential for separating Lysine (B10760008) Amidotrizoate from impurities and quantifying its concentration. These methods are critical for ensuring the quality and consistency of the compound in research settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diatrizoate salts. ingentaconnect.comresearchgate.net Reversed-phase (RP-HPLC) methods are commonly developed and validated to ensure the purity and quantify the concentration of the active ingredient. nih.govresearchgate.net

Method development often involves optimizing the mobile phase composition, flow rate, and detector wavelength. A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a buffer (like phosphate (B84403) or acetate) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govnih.gov Detection is commonly performed using a UV detector set to a wavelength where the diatrizoate molecule absorbs strongly, such as 238 nm or 254 nm. nih.govresearchgate.net For analyzing the lysine component, methods may require derivatization or the use of specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention and separation. jocpr.com

Validation of the HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. ingentaconnect.compensoft.net This process verifies specificity, linearity, accuracy, precision, and robustness. ingentaconnect.comresearchgate.netpensoft.net

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. pensoft.net | The analyte peak should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | Correlation coefficient (r²) > 0.999. ingentaconnect.comresearchgate.net |

| Accuracy | The closeness of the test results to the true value. Often assessed by recovery studies. nih.gov | Recovery values typically between 98-102%. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pensoft.net | Relative Standard Deviation (RSD) ≤ 2%. ingentaconnect.comresearchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jocpr.com | Consistent results despite minor changes in flow rate, temperature, or mobile phase composition. jocpr.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. jocpr.compensoft.net | Calculated based on signal-to-noise ratio (typically 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.compensoft.net | Calculated based on signal-to-noise ratio (typically 10:1). |

Capillary Electrophoresis (CE) for Compound Homogeneity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed to assess the homogeneity of compounds like Lysine Amidotrizoate. CE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism than HPLC and thus providing complementary information on sample purity.

In the analysis of iodinated contrast agents, CE can resolve the main component from structurally similar impurities and counter-ions. The technique is particularly useful for analyzing charged species like the diatrizoate anion and the lysine cation. The development of a CE method involves the selection of an appropriate background electrolyte (BGE), pH, separation voltage, and detection method (typically UV-Vis). The high efficiency of CE allows for the detection of minute impurities, making it a powerful tool for assessing the homogeneity of the bulk substance.

Spectroscopic Characterization and Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of Lysine Amidotrizoate and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like Lysine Amidotrizoate. researchgate.net Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework. thno.orgacs.org

For the diatrizoate component, ¹H NMR spectra would show characteristic signals for the protons of the two N-acetyl groups and the aromatic ring. jcancer.org The ¹³C NMR spectrum would complement this by showing signals for the carboxyl carbon, the carbonyl carbons of the acetyl groups, and the carbons of the tri-iodinated benzene (B151609) ring. thno.orgarkat-usa.org

For the lysine component, specific NMR techniques can be used to assign the signals of the aliphatic side chain protons (β, γ, δ, ε) and the α-proton. copernicus.org The chemical shifts of the ε-CH₂ and ζ-NH₃⁺ groups are particularly important for confirming the presence and state of the lysine counter-ion. copernicus.org The combination of 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity and thus the identity of Lysine Amidotrizoate. nih.gov

| Diatrizoic Acid Moiety | ¹H Chemical Shift (δ, ppm) (Typical) | ¹³C Chemical Shift (δ, ppm) (Typical) |

| Acetyl (CH₃) | ~2.0 thno.org | ~23 thno.org |

| Amide (NH) | ~10.0 thno.org | N/A |

| Carboxyl (COOH) | ~13.0 | ~168 thno.org |

| Acetyl Carbonyl (C=O) | N/A | ~168 thno.org |

| Aromatic Ring (C-I) | N/A | ~97 thno.org |

| Aromatic Ring (C-N/C-C) | N/A | ~145-147 thno.org |

Mass Spectrometry (MS) for Accurate Mass Determination and Impurity Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of Lysine Amidotrizoate with high accuracy and to identify trace-level impurities. sterlingpharmasolutions.com Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it can generate intact molecular ions of both the diatrizoate anion and the lysine cation. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements, typically with sub-ppm accuracy. thermofisher.comnih.gov This allows for the confident determination of the elemental composition of the parent compound and any impurities. thermofisher.com For Lysine Amidotrizoate, HRMS would confirm the mass of the diatrizoate anion (C₁₁H₈I₃N₂O₄⁻) and the lysine cation (C₆H₁₅N₂O₂⁺).

Tandem mass spectrometry (MS/MS) is used for structural confirmation and impurity identification. nih.gov In an MS/MS experiment, the ion of interest is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the parent ion and identify unknown impurities by comparing their fragmentation patterns to that of the main compound. nih.govnih.gov

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| Diatrizoate Anion | C₁₁H₈I₃N₂O₄⁻ | 612.7623 |

| Lysine Cation | C₆H₁₅N₂O₂⁺ | 147.1128 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in Lysine Amidotrizoate. scirp.orgdiamond.ac.uk These methods probe the vibrational modes of molecules, providing a characteristic spectrum that reflects the molecular structure. scirp.org

For the diatrizoate moiety, the IR spectrum shows strong absorption bands corresponding to the stretching vibrations of key functional groups. scirp.org These include:

O-H stretch from the carboxylic acid group.

N-H stretch from the amide groups.

C=O stretch from both the carboxylic acid and the amide groups, typically appearing in the 1650-1710 cm⁻¹ region. thno.orgscirp.org

C-I stretches at lower wavenumbers.

Aromatic ring vibrations .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying electronic transitions within molecules and quantifying their concentration in a solution. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups that absorb light in the UV-vis region. shu.ac.uk

For organic molecules, the absorption of UV or visible radiation is typically restricted to functional groups containing valence electrons with low excitation energy. shu.ac.uk The resulting spectrum is complex due to the superposition of rotational and vibrational transitions on the electronic transitions, which appears as a continuous absorption band. shu.ac.uk In the context of lysine amidotrizoate, both the lysine and the amidotrizoate components contribute to its UV-Vis absorption profile. L-lysine exhibits a strong absorption band between 205 and 250 nm. researchgate.net The amidotrizoate anion, containing a tri-iodinated benzene ring, also absorbs in the UV range. uomustansiriyah.edu.iq

Research on the quantification of lysine has demonstrated the utility of UV-Vis spectroscopy. One method involves the reaction of lysine with ninhydrin, which produces a colored product with a maximum absorbance at 479 nm. researchgate.net This colorimetric method allows for the determination of lysine concentration, with studies showing the reaction is most efficient at an initial pH of 6 and a temperature of 85°C. researchgate.net Another approach for quantifying α-polylysine compares four different UV/Vis spectrophotometric methods: the trypan blue (TB) assay, the 2,4,6-trinitrobenzene sulfonate (TNBS) assay, the ortho-phthalaldehyde (OPA) assay, and the bicinchoninic acid (BCA) assay. rsc.org

The following table summarizes the principles behind these quantification methods:

| Assay | Principle |

| Trypan Blue (TB) | Based on the polycationic nature of α-polylysine in acidic solutions, where it binds to the anionic dye, causing precipitation and a decrease in the solution's color intensity. rsc.org |

| TNBS Assay | Utilizes the nucleophilicity of amino groups in alkaline solutions, which react to form trinitrophenylated amino groups. rsc.org |

| OPA Assay | Also relies on the nucleophilicity of amino groups in alkaline solutions, leading to the formation of isoindole derivatives. rsc.org |

| BCA Assay | Based on the reduction of copper(II) to copper(I) by peptide bonds, with the copper(I) then forming a stable, colored complex with bicinchoninic acid. rsc.org |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray Diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.

Studies on diatrizoic acid (DTA), the core structure of the amidotrizoate anion, have revealed a complex solid-state landscape. DTA can crystallize in multiple forms, including two hydrated, three anhydrous, and nine solvated forms, all of which have been characterized by X-ray crystallography. worktribe.comresearchgate.net The monosodium salt of diatrizoic acid has also been extensively studied, showing five different hydrated forms. researchgate.net

The crystal structure of L-lysine has also been determined using powder X-ray diffraction. nih.gov Crystalline L-lysine has a strong tendency to absorb water from the atmosphere to form a hydrate, requiring rigorous dehydration to obtain the pure form for analysis. nih.gov A combined synchrotron, X-ray, and neutron diffraction study on L-lysine adsorbed on zeolite L highlighted the stabilization of the L-lysine's α-helical conformation through strong hydrogen bonds. d-nb.info

The analysis of XRD patterns can also provide quantitative information about the mineralogy of a sample. iodp.org For instance, in the study of myoglobin (B1173299) modified by methylglyoxal, XRD was used to quantify the formation of β-structures. researchgate.net

The following table presents crystallographic data for meglumine (B1676163) diatrizoate, a related compound, illustrating the type of information obtained from XRD analysis.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 22.388(5) |

| b (Å) | 11.332(2) |

| c (Å) | 14.885(3) |

| β (°) | 108.33(3) |

| Volume (ų) | 3584.3(12) |

| Z | 4 |

| Source: osti.gov |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This information is crucial for verifying the stoichiometry of a synthesized compound, ensuring it matches the theoretical formula. For lysine amidotrizoate, elemental analysis would confirm the ratio of carbon, hydrogen, nitrogen, oxygen, and iodine atoms.

The molecular formula for the mixture found in "Peritrast 400 comp" is given as C28H31I6N6NaO10. echemi.comechemi.com This corresponds to a molecular weight of 1396.0 g/mol . echemi.comechemi.com The synthesis of related diatrizoic acid derivatives often involves controlling the stoichiometry of reactants to achieve the desired product. For example, in the halogenation of phenols and anilines, the stoichiometry of N-halosuccinimide is controlled to produce mono-, di-, or tri-halogenated products. researchgate.netbeilstein-archives.org

The following table shows the theoretical elemental composition of Diatrizoic Acid (C11H9I3N2O4), the core component of Lysine Amidotrizoate.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 21.52% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 1.48% |

| Iodine | I | 126.90 | 3 | 380.70 | 62.01% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 4.56% |

| Oxygen | O | 16.00 | 4 | 64.00 | 10.42% |

| Total | 613.92 | 100.00% |

Potentiometric and Conductometric Analysis for Solution Behavior

Potentiometric and conductometric analyses are electrochemical methods used to study the behavior of ions in solution. Potentiometry measures the potential difference between two electrodes, while conductometry measures the electrical conductivity of the solution. These techniques can provide valuable information about ionic interactions, dissociation constants, and the concentration of specific ions.

Potentiometric titrations have been used to study the dissociation behavior of polylysine (B1216035) and copolymers of lysine with alanine. tsukuba.ac.jp These studies help in understanding how the polymer behaves in solution at different pH levels. A potentiometric method has also been developed for the determination of lysine in pharmaceutical samples using a lysine oxidase biosensor coupled with an all-solid-state ammonium (B1175870) electrode. nih.gov The enzyme degrades lysine, releasing ammonium ions which are then detected by the electrode. nih.gov

The ionic nature of contrast media like lysine amidotrizoate is a key property influencing their behavior in solution. sajaa.co.zasnmjournals.org These agents dissociate into ions, with the anion containing the radiopaque iodine atoms. sajaa.co.zasnmjournals.org The properties of these solutions, such as osmolality and viscosity, are important factors. sajaa.co.za The study of the heat of dilution of non-ionic contrast media through calorimetry provides insights into their thermodynamic behavior in aqueous solutions, revealing differences in their interactions despite having very similar chemical structures. akjournals.com

The following table outlines the principles of potentiometric and conductometric analysis in the context of lysine amidotrizoate.

| Analytical Technique | Principle | Application to Lysine Amidotrizoate |

| Potentiometry | Measures the potential difference between two electrodes in an electrochemical cell. | Determination of lysine concentration via enzymatic reaction and detection of ammonium ions. nih.gov Studying the dissociation behavior of the lysine and amidotrizoate ions. tsukuba.ac.jp |

| Conductometry | Measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of ions. | Assessing the degree of dissociation of the ionic contrast agent in solution. Monitoring changes in ionic concentration during titrations or other reactions. |

Molecular and Biophysical Interaction Studies of Lysine Amidotrizoate in Controlled Research Environments

Ligand-Target Binding Kinetics and Thermodynamics (in vitro)

The binding kinetics and thermodynamics of amidotrizoate and lysine (B10760008) with various biological targets have been investigated to understand their molecular interactions.

Amidotrizoate: Studies on the interaction of amidotrizoate with proteins are limited, primarily because its binding to plasma proteins is generally low. However, some studies have explored its interactions with other molecules. For instance, a therapeutic dose of aspirin (B1665792) has been shown to decrease the plasma clearance of ¹²⁵I-diatrizoate, suggesting a potential interaction, though the mechanism, whether related to renal function or direct molecular interaction, is not fully elucidated. annualreviews.org

Lysine: Lysine's binding kinetics are crucial for its biological functions, including its role in protein structure and as a precursor for other molecules. The binding of lysine and its derivatives to various receptors and enzymes has been a subject of study. For example, the interaction of lysine with lipid membranes has been quantified, showing a distribution constant (Kd) of 1.2 x 10⁻³ M⁻¹ for its partitioning between the lipid bilayer and water. researchgate.net

The following table summarizes available kinetic and thermodynamic data for lysine and related compounds.

| Compound | Target | Parameter | Value | Reference |

| Lysine | Cardiolipin (B10847521)/Phosphatidylserine (B164497) Liposomes | Distribution Constant (Kd) | 1.2 x 10⁻³ M⁻¹ | researchgate.net |

Interactions with Model Biological Membranes and Liposomes

The interaction of Lysine Amidotrizoate's components with biological membranes is critical to understanding its distribution and potential cellular effects.

Amidotrizoate: Studies on the direct interaction of amidotrizoate with model biological membranes are not extensively documented. However, research on its effects on red blood cells provides some insights. Amidotrizoate has been shown to decrease the aggregation of red blood cells in vitro. researchgate.net This effect is observed with both hypertonic and isotonic solutions of diatrizoate, suggesting an influence on cell surface properties. researchgate.net Alterations in membrane fluidity can affect the conformation and activity of membrane proteins and transport systems. researchgate.net

Lysine: Lysine's interaction with lipid membranes is more thoroughly studied. It induces dose-dependent changes in the zeta-potential of cardiolipin and phosphatidylserine liposomes. researchgate.net Molecular dynamics simulations suggest that lysine can induce changes in the surface and dipole components of the membrane's boundary potential. researchgate.net The presence of cholesterol in membranes can enhance the electrostatic interaction between poly-L-lysine and negatively charged phospholipids (B1166683) like dioleoylphosphatidylserine (DOPS). nih.gov In contrast, for uncharged vesicles, cholesterol can decrease their susceptibility to penetration by poly-L-lysine. nih.gov Poly-L-lysine has been observed to form rope-like structures within giant vesicles composed of neutral and anionic lipids, suggesting it can migrate through the lipid bilayer. nih.govacs.org

The table below summarizes the observed effects on model membranes.

| Compound Component | Model System | Observed Effect | Reference |

| Amidotrizoate | Red Blood Cells | Decreased aggregation | researchgate.net |

| Lysine | Cardiolipin/Phosphatidylserine Liposomes | Dose-dependent change in zeta-potential | researchgate.net |

| Poly-L-lysine | Vesicles with DOPS and Cholesterol | Enhanced electrostatic interaction | nih.gov |

| Poly-L-lysine | Giant Vesicles | Formation of internal rope-like structures | nih.govacs.org |

Protein Binding and Conformational Changes in vitro

The binding of Lysine Amidotrizoate's components to proteins and any subsequent conformational changes are important for their biological activity and distribution.

Amidotrizoate: The binding of amidotrizoate to plasma proteins, primarily albumin, is generally considered to be low.

Lysine: Lysine plays a significant role in protein structure and stability through its involvement in hydrogen bonding, salt bridges, and covalent interactions. wikipedia.org The acetylation of lysine residues can influence local protein conformation by affecting the isomerization of neighboring proline residues. microbialcell.com Specifically, acetylation of lysine can shift the equilibrium of proteins between open and closed conformations, as demonstrated with beta 2-glycoprotein I. rsc.orgrsc.org Mutagenesis of surface lysines to arginines has been shown to enhance the stability of proteins like Green Fluorescent Protein (GFP) against certain chemical denaturants, likely due to the formation of new salt bridges and hydrogen bonds. plos.org

The following table details the effects of lysine modifications on protein conformation.

| Modification | Protein | Effect | Reference |

| Acetylation | Histone H3 | Increased trans conformation of neighboring proline | microbialcell.com |

| Acetylation | Beta 2-glycoprotein I | Shifts equilibrium to open conformation | rsc.orgrsc.org |

| Lysine to Arginine Mutation | Green Fluorescent Protein (GFP) | Enhanced stability against urea, alkaline pH, and detergents | plos.org |

Interactions with Nucleic Acids and Carbohydrates in Defined Systems

The interactions of Lysine Amidotrizoate's components with other major classes of biomolecules, such as nucleic acids and carbohydrates, have also been explored.

Amidotrizoate: Direct studies on the interaction of amidotrizoate with nucleic acids and carbohydrates in defined systems are not widely available in the reviewed literature.

Lysine: Lysine and arginine have been shown to interact with DNA, affecting its structure and stability. nih.gov These basic amino acids can stabilize DNA duplexes and reduce the stability difference between AT- and GC-rich sequences. nih.gov This interaction goes beyond simple electrostatic screening and involves specific binding within the grooves of the DNA double helix. nih.gov The interaction of lysine with carbohydrates has also been studied. The physicochemical properties of L-lysine, such as viscosity, surface tension, and density, are altered in the presence of sugars like glucose and sucrose, indicating solute-solvent interactions. scispace.comresearchgate.net

The table below summarizes these interactions.

| Compound Component | Interacting Molecule | System | Observed Interaction/Effect | Reference |

| Lysine | DNA | In vitro | Stabilization of duplexes, specific groove binding | nih.gov |

| L-Lysine | Glucose, Sucrose | Aqueous Solution | Changes in viscosity, surface tension, and density | scispace.comresearchgate.net |

Enzymatic Biotransformation in Isolated Systems (e.g., microsomes, purified enzymes)

The metabolic fate of Lysine Amidotrizoate's components has been investigated using isolated enzymatic systems.

Amidotrizoate: Studies using human liver microsomes have indicated that amidotrizoate does not undergo significant biotransformation. drugbank.com However, it can be biotransformed into 2,4,6-triiodo-3,5-diamino-benzoic acid in other systems, though this transformation product appears to be stable. researchgate.net The fungus Trametes versicolor has also been shown to be capable of degrading diatrizoate. tdx.cat

Lysine: Lysine undergoes several enzymatic transformations in biological systems. It is a precursor for carnitine, a process that involves the sequential methylation of free L-lysine. nih.gov The catabolism of lysine in plants is carried out by the enzymes lysine 2-oxoglutarate reductase (LOR) and saccharopine dehydrogenase (SDH). acs.org In some bacteria, lysine is fermented via a pathway involving lysine-2,3 aminomutase and β-lysine-5,6-aminomutase. researchgate.net

A summary of enzymatic transformations is provided in the table below.

| Compound Component | Enzyme/System | Transformation Product/Pathway | Reference |

| Amidotrizoate | Human Liver Microsomes | No significant metabolism detected | drugbank.com |

| Amidotrizoate | Trametes versicolor | Degradation | tdx.cat |

| Lysine | Methyltransferases | Epsilon-N-trimethyllysine (Carnitine precursor) | nih.gov |

| Lysine | Lysine 2-oxoglutarate reductase (LOR), Saccharopine dehydrogenase (SDH) | Saccharopine pathway (catabolism) | acs.org |

| Lysine | Lysine-2,3 aminomutase, β-lysine-5,6-aminomutase | Fermentation pathway | researchgate.net |

Redox Properties and Electron Transfer Mechanisms in vitro

The redox behavior of Lysine Amidotrizoate's components is important for understanding their potential to participate in oxidation-reduction reactions.

Amidotrizoate: The electrochemical reduction of diatrizoate has been studied. The onset potential for its reduction on a glassy carbon electrode is approximately -1.1 V vs. SCE. frontiersin.org Complete deiodination of diatrizoate can be achieved through electrochemical reduction. acs.org The electrochemical oxidation of diatrizoate has also been investigated, with similar reaction rates observed for both diatrizoate and its deiodinated analog. acs.org

Lysine: Lysine residues can participate in redox reactions within proteins. A notable example is the formation of a covalent N-O-S bridge between a cysteine and a lysine residue, which acts as a redox switch in some enzymes. chemistryviews.orgresearchgate.netgoettingen-research-online.de This bridge is formed under oxidizing conditions and is reversible upon the addition of reducing agents. chemistryviews.orgmpg.de Chemical modification of lysine amino groups in cytochrome c oxidase has been shown to affect its redox and protonmotive activity. nih.gov

The table below outlines the redox properties.

| Compound Component | System/Condition | Redox Behavior/Potential | Reference |

| Amidotrizoate | Glassy Carbon Electrode | Onset reduction potential of ~ -1.1 V vs. SCE | frontiersin.org |

| Amidotrizoate | Electrochemical Reduction | Complete deiodination | acs.org |

| Lysine | In certain proteins with Cysteine | Forms a reversible N-O-S redox switch | chemistryviews.orgresearchgate.netgoettingen-research-online.de |

| Lysine (modified) | Cytochrome c oxidase | Affects redox and protonmotive activity | nih.gov |

Hydrodynamic Properties and Self-Assembly in Solution

The behavior of Lysine Amidotrizoate's components in solution, including their tendency to self-assemble, influences their physical properties.

Amidotrizoate: In solution, amidotrizoate can influence the aggregation of other particles. For instance, it has been shown to inhibit the aggregation of red blood cells. researchgate.net The solution's environment, such as pH, temperature, and ionic strength, can significantly affect the aggregation behavior of molecules. avantorsciences.com

Lysine: Lysine and its derivatives can self-assemble into various structures in aqueous solutions. Amphiphilic polylysine (B1216035) dendrons can form well-defined micellar structures, with the self-assembly properties being influenced by alkyl chain length, pH, and the generation number of the dendron. dtu.dk Mixtures of lysine with sodium alkyl sulfates can form fibrous assemblies and gels, with the net charge of lysine, dependent on pH, playing a crucial role in these formations. acs.org Low- and high-molecular-weight poly-L-lysine conjugated with chlorin (B1196114) e6 can also form self-assembling nanoparticles. mdpi.com

The following table summarizes the self-assembly properties.

| Compound Component | System | Observed Structure/Behavior | Reference |

| Amidotrizoate | In solution with red blood cells | Inhibits aggregation | researchgate.net |

| Polylysine dendrons | Aqueous solution | Micellar structures | dtu.dk |

| Lysine with sodium alkyl sulfates | Aqueous solution | Fibrous assemblies and gels | acs.org |

| Poly-L-lysine-Ce6 conjugates | Aqueous solution | Self-assembling nanoparticles | mdpi.com |

Table of Compound Names

| Common Name | Systematic Name |

| Lysine Amidotrizoate | L-lysine;3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid |

| Sodium Amidotrizoate | sodium;3,5-bis(acetylamino)-2,4,6-triiodobenzoate |

| Diatrizoate | 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid |

| L-lysine | (2S)-2,6-diaminohexanoic acid |

| Cardiolipin | 1,3-bis(sn-3'-phosphatidyl)-sn-glycerol |

| Phosphatidylserine | 3-sn-phosphatidyl-L-serine |

| Dioleoylphosphatidylserine (DOPS) | 1,2-dioleoyl-sn-glycero-3-phospho-L-serine |

| Green Fluorescent Protein (GFP) | Not applicable |

| Beta 2-glycoprotein I | Apolipoprotein H |

| Histone H3 | Not applicable |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Sucrose | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Cytochrome c oxidase | Not applicable |

| Chlorin e6 | (17S,18S)-18-(2-carboxyethyl)-13-ethyl-2,8,12,17-tetramethyl-7-vinyl-17,18-dihydroporphyrin-3-carboxylic acid |

Computational Chemistry and in Silico Modeling of Lysine Amidotrizoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic properties of the diatrizoate anion. These methods provide a detailed picture of the electron distribution, molecular orbitals, and reactivity indicators.

Recent studies have utilized DFT to optimize the geometry of the diatrizoate anion. cambridge.org Geometry optimization calculations indicate that the conformation of the anion observed in the solid state is very close to a local energy minimum. cambridge.org However, the global minimum-energy conformation is calculated to be significantly lower in energy, with the primary differences arising from the conformations of the amide side chains. cambridge.org This highlights the crucial role of intermolecular interactions in determining the molecule's structure in a condensed phase. cambridge.org

DFT has also been employed to analyze the adsorption behavior of diatrizoic acid on surfaces like graphene, a model for activated carbon. polimi.it Such calculations help in understanding the non-covalent interactions, such as π-π stacking, which are primary mechanisms for adsorption. copernicus.orgnih.gov The versatility of DFT allows for systematic studies on how molecular structure influences surface interactions. polimi.it

Table 1: Calculated Energy Differences for Diatrizoate Anion Conformations

| Conformation Type | Energy Difference (kJ/mol) | Primary Structural Variation |

|---|

This table illustrates the energetic difference between the experimentally observed conformation of the diatrizoate anion in a crystal lattice and its calculated global minimum energy conformation in a vacuum, as determined by DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic view of molecules, capturing their conformational flexibility and interactions with the surrounding solvent molecules over time. For a compound like lysine (B10760008) amidotrizoate, which is administered in an aqueous solution, understanding its behavior in water is critical.

Furthermore, MD studies elucidate the nature of solvent interactions. They can map the hydration shell around the molecule, identifying how water molecules orient themselves around the hydrophobic core and the hydrophilic carboxyl and amide groups. Hirshburg et al. used MD simulations to investigate hydrogen bond formation between alcohols and collagen, a principle that can be extended to understand how agents like diatrizoate interact with biological macromolecules and surrounding water. nih.gov The simulations can quantify the number and lifetime of hydrogen bonds, providing insight into the compound's solubility and its ability to disrupt water-mediated interactions in biological systems. nih.gov

Docking Studies with Proposed Biological Targets (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While lysine amidotrizoate is not a targeted drug in the traditional sense, in silico docking studies are valuable for investigating potential off-target interactions with biological macromolecules.

Research has shown that iodinated contrast media (ICM), including diatrizoic acid, share structural similarities with thyroid hormones. researchgate.netnih.gov This has prompted docking studies to investigate their potential to bind to nuclear receptors. An in silico approach using the Surflex-Dock module of SYBYL investigated the molecular docking of diatrizoic acid and other ICMs with various nuclear receptors. researchgate.netnih.gov The results indicated interactions with key endocrine regulators like the androgen and estrogen receptors. researchgate.netnih.gov

Further studies identified the peroxisome proliferator-activated receptor gamma (PPARγ) as a potential target, with some ICMs showing higher docking scores than the receptor's reference ligand. researchgate.netnih.gov Docking simulations have also been used to study the adsorption of diatrizoic acid onto surfaces, where a genetic algorithm explores potential adsorption sites and orientations to identify the most stable energy configuration. polimi.itnih.gov

Table 2: In Silico Docking Targets for Diatrizoic Acid and other ICMs

| Proposed Biological Target | Receptor Family | Significance of Interaction |

|---|---|---|

| Androgen Receptor | Nuclear Receptor | Potential for endocrine system interaction. researchgate.netnih.gov |

| Estrogen Receptor | Nuclear Receptor | Potential for endocrine system interaction. researchgate.netnih.gov |

| PPARγ | Nuclear Receptor | Indicated as a viable target for ICM interaction. researchgate.netnih.gov |

This table summarizes biological targets that have been investigated in silico for their potential interaction with iodinated contrast media like diatrizoic acid.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Tools

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. For iodinated contrast media, QSAR can be a powerful tool for designing new compounds with optimized properties.

QSAR studies on ICMs have been developed to link molecular characteristics with properties like adsorption energy on environmental surfaces. copernicus.orgnih.gov By combining multiple linear regression with genetic algorithms, researchers can build predictive models. copernicus.orgnih.gov These models use a wide array of calculated molecular descriptors, which can range from simple properties like molecular weight to more complex quantum chemical parameters. polimi.itcopernicus.org

For instance, a QSAR model for the adsorption of 24 different ICMs found that structural properties such as molecular complexity and the presence of iodine atoms play a strong role. copernicus.org The joint use of DFT and QSAR provides a comprehensive framework to describe how contaminants interact with materials, which is crucial for developing remediation strategies. polimi.it This same approach can be inverted to design new research compounds, for example, by optimizing for a desired property like water solubility or reduced interaction with specific biological targets.

Development of Predictive Algorithms for Compound Behavior

The development of predictive algorithms, often leveraging machine learning and artificial intelligence, represents the next frontier in computational chemistry for compounds like lysine amidotrizoate. These algorithms can integrate vast amounts of data from quantum mechanics, molecular dynamics, and experimental results to predict a compound's behavior in complex scenarios.

Machine learning models, such as support vector machines, random forests, and neural networks, are being developed to predict various properties and outcomes related to ICMs. rsna.orgnih.gov For example, algorithms can be trained on datasets of patient attributes and scan parameters to predict contrast enhancement dynamics in the liver, potentially leading to more personalized imaging protocols. nih.gov A neural network model significantly outperformed traditional pharmacokinetic models in predicting liver enhancement. nih.gov

In another application, machine learning algorithms have been used to predict acute adverse reactions to ICMs based on routine clinical and laboratory data. rsna.org By identifying key risk factors, these predictive models can offer guidance to clinicians. rsna.org For the fundamental design of new agents, algorithms can be trained to predict key properties like viscosity, osmolality, and solubility based purely on molecular structure, accelerating the discovery of new and improved research tools and contrast agents. researchgate.net The continuous development of new detector technologies and AI algorithms is expected to further enhance the capabilities of predictive modeling in this field. researchgate.net

Preclinical Research Applications and Methodological Development of Lysine Amidotrizoate Excluding Clinical Studies

Development of In Vitro Assays Utilizing Lysine (B10760008) Amidotrizoate as a Probe

The unique physicochemical properties of diatrizoate make it a useful component in the development of various in vitro assays. It has been used as a model compound to establish correlations between in vitro and in vivo systems. For instance, in the development of models for intra-articular drug delivery, sodium diatrizoate was used to validate a rotating dialysis cell model. ku.dkresearchgate.net A strong correlation (R² = 0.99) was found between the disappearance of diatrizoate from the in vitro model and its clearance from synovial fluid in horses, suggesting the model's predictive power for the transport of small-molecule drugs. ku.dkresearchgate.net

In other research, diatrizoate has been used to modulate cellular environments to study specific phenomena. For example, it was found to decrease the mitochondrial membrane potential in multidrug-resistant (MDR) cancer cells (K562/adr), suggesting its potential use in combination with mitochondrial probes to identify MDR cells in vitro. thescipub.com Furthermore, its interference in certain biochemical assays, such as urinary amino acid analysis, has been noted, which is a critical methodological consideration in laboratory settings. nih.gov

Application in Cell Culture Models for Permeability and Distribution Studies

In cell culture systems, diatrizoate serves as a tool to investigate cellular processes and toxicity. Studies have utilized it to induce specific stress conditions in cultured cells to test the protective effects of other compounds. For example, human kidney cells (HEK-293) were exposed to sodium amidotrizoate/meglumine (B1676163) amidotrizoate to induce cytotoxicity, which was then mitigated by a separate antioxidant compound, demonstrating a method to screen for cytoprotective agents. researchgate.net

Research has also explored the direct effects of diatrizoate on cell viability and function. In one study, diatrizoate was shown to be directly toxic to rabbit renal proximal tubule cells in a dose- and time-dependent manner, providing a model for studying contrast-induced nephropathy at the cellular level. nih.gov It has also been used in studies on multidrug-resistant cancer cell lines, where it was found to enhance the cytotoxicity of chemotherapy agents by inhibiting the P-glycoprotein efflux pump, a key mechanism of drug resistance. thescipub.com

| Cell Line | Application of Diatrizoate | Research Finding |

| K562/adr (MDR Cancer Cells) | Co-treatment with daunorubicin (B1662515) (DNR) | Decreased IC50 of DNR from 610.7 nM to 360 nM. thescipub.com |

| HEK-293 (Human Kidney Cells) | Induction of cytotoxicity | Reduced cell viability and increased apoptosis markers. researchgate.net |

| Rabbit Proximal Tubule Cells | Direct toxicity assessment | Caused significant declines in tubule K+ and ATP content. nih.gov |

Use in Ex Vivo Tissue Imaging Research Methodologies

Ex vivo applications of diatrizoate are crucial for validating and calibrating new imaging technologies. A notable study demonstrated that dual-energy CT (DECT) can reliably detect and quantify Gastrografin (a diatrizoate-based agent) in ex vivo biological specimens like stool. nih.gov This method proved to be quick and reproducible for concentrations as low as 0.2%, confirming the stability of diatrizoate in biological samples over time and establishing a protocol for potential clinical applications. nih.gov

In other methodological research, diatrizoate meglumine acid was used to alter the optical properties of ex vivo porcine sclera. google.com Submersion in the agent increased the diffuse transmission of light through the tissue, a principle known as interstitial refractive index matching (IRIM), which has applications in developing enhanced optical imaging and therapeutic techniques. google.com

Investigation in Non-Human Animal Models for Imaging Technique Development

Diatrizoate is frequently used in animal models to develop and refine imaging techniques, particularly those involving CT and MRI. nih.govnih.gov Phantom studies, which use objects with known properties to calibrate imaging equipment, are a key area of this research. In one such study, various concentrations of iodinated contrast agents, including diatrizoate, were evaluated in phantoms to understand how they might mimic the appearance of hemorrhage on MRI scans. ajnr.org These experiments, conducted at 1.5T and 3T, showed that high concentrations of contrast agents can cause T1 and T2 shortening, which is vital information for accurately interpreting clinical images. ajnr.org

Another study focused on developing a novel fiducial marker for both CT and MRI. avma.org Different concentrations of iopamidol (B1672082) (another iodinated agent) were tested, but the principles are broadly applicable. The research highlights the challenge of creating a marker that is visible on both modalities without causing significant artifacts, an essential step in improving image-guided therapies. avma.org Similarly, a phantom study compared the density values of several oral contrast agents, including lysine amidotrizoate, to ensure they provide identical opacification at the same dilutions before being tested in patients for taste and tolerance. researchgate.netfda.gov

| Animal Model | Imaging Modality | Purpose of Diatrizoate Use | Research Outcome |

| Horse | In vivo joint / In vitro dialysis | Model compound to correlate in vitro and in vivo drug disappearance | Strong correlation (R²=0.99) established between the in vitro model and in vivo joint clearance. ku.dkresearchgate.net |

| Zebrafish | Fluorescence Microscopy | Induce constipation to test prokinetic effects | Diatrizoate meglumine showed a prokinetic effect in a loperamide-induced constipation model. tandfonline.com |

| Rabbit | In vivo eye study | Assess longitudinal effects of topical administration on sclera | Used to test the safety of altering tissue optical properties. google.com |

| Mouse | In vivo imaging | Induce acute kidney injury (AKI) to test a new fluorescent probe | Diatrizoate was used as a nephrotoxic agent to create a disease model for testing new diagnostic probes. acs.orgrsc.org |

Role in Bioreactor and Bioprocess Monitoring Methodologies

The application of lysine amidotrizoate in bioreactor and bioprocess monitoring is not a widely documented area of research. However, related compounds and concepts are emerging. Studies on the microbial degradation of diatrizoate in systems like moving bed biofilm reactors (MBBR) are common. researchgate.net These studies investigate the fate of the compound and its transformation products under various conditions, which is relevant to wastewater treatment. researchgate.netacs.org For instance, one study identified 14 transformation products of diatrizoate in an MBBR system and explored the biotransformation pathways, which included processes like deiodination and deacetylation. researchgate.net While not direct monitoring of a bioprocess for production, this research uses bioreactors to study the compound's behavior, a methodology that could be adapted for other monitoring purposes.

Utilization in Environmental Fate and Transport Modeling Studies

Diatrizoate is recognized for its persistence and mobility in water systems, making it a valuable tracer for environmental research. nih.govnih.gov It is used in studies to understand the transport of micropollutants through soil and water, separate from its assessment as a hazard. For example, it has been used as a model compound to study the effectiveness of advanced oxidation processes, such as those using nonthermal plasma, for wastewater treatment. nih.gov

In soil studies, diatrizoate's movement is analyzed to model managed aquifer recharge (MAR) systems. One study used sand columns amended with nanoparticles to investigate the adsorption of diatrizoate and carbamazepine, mimicking the filtration process in aquifers. mdpi.com Another large-scale study used lysimeters (large soil columns) to track the leaching of diatrizoate and other micropollutants from reclaimed water used for irrigation. researcher.life The results showed that diatrizoate had significant leaching (96% of the applied mass), confirming its utility as a conservative tracer for water transport in such systems. researcher.life

Emerging Research Perspectives and Future Avenues for Lysine Amidotrizoate

Integration into Advanced Materials Science Research (e.g., smart materials, nanoparticles)

The intersection of diagnostic molecules and materials science is an emerging field of interest. While research into lysine (B10760008) amidotrizoate for these applications is nascent, related studies on its core structure, diatrizoic acid, offer preliminary insights.

Researchers have successfully formulated diatrizoic acid into dry powdered aerosols of nanoparticle agglomerates for potential use as a lung contrast agent. nih.gov A precipitation method, injecting an ethanol (B145695) solution of diatrizoate into water under sonication or homogenization, was used to create these nanoparticles. nih.gov Characterization of these nanoparticle agglomerates showed they possess characteristics of an efficient and safe inhalable agent, with dissolution studies indicating 100% dissolution within two hours. nih.gov

Further research has explored the use of other nanoparticles for the removal of diatrizoate from wastewater, highlighting the interaction between the molecule and nanomaterials. For instance, superparamagnetic iron oxide (magnetite, Fe3O4) nanoparticles, both uncoated and coated with materials like methacrylic acid (MAA) or Al(OH)3, have been evaluated for their capacity to adsorb diatrizoate. tandfonline.com Coated nanoparticles demonstrated a significantly higher adsorption capacity for diatrizoate compared to uncoated ones. tandfonline.com While these studies focus on environmental remediation rather than the creation of new materials from diatrizoate itself, they establish a basis for its interaction with nanoparticle surfaces.

The potential for creating novel materials is largely theoretical but could be an area for future investigation. The dense, poly-iodinated structure of amidotrizoate could theoretically be integrated into polymers or composites to create materials with high X-ray attenuation, potentially for applications in radiation shielding or as built-in markers for material analysis.

Table 1: Nanoparticle Formulations for Diatrizoic Acid

| Nanoparticle Type | Coating | Application/Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| Diatrizoic Acid | None (agglomerates) | Inhalable lung contrast agent | Demonstrated characteristics of an efficient and safe inhalable agent in rats. nih.gov | nih.gov |

| Superparamagnetic Iron Oxide (Fe3O4) | Uncoated | Adsorptive removal from wastewater | Maximum adsorption capacity of 66.17 mg/g. tandfonline.com | tandfonline.com |

| Superparamagnetic Iron Oxide (Fe3O4) | Methacrylic acid (MAA) | Adsorptive removal from wastewater | Enhanced adsorption capacity of 112.46 mg/g. tandfonline.com | tandfonline.com |

| Superparamagnetic Iron Oxide (Fe3O4) | Al(OH)3 | Adsorptive removal from wastewater | Enhanced adsorption capacity of 82.20 mg/g. tandfonline.com | tandfonline.com |

| Palladium Nanoparticles | None (on graphite (B72142) felt) | Electrochemical deiodination | Significantly enhanced the removal and complete deiodination of diatrizoate. acs.org | acs.org |

Development of Multimodal Research Probes Incorporating Amidotrizoate Scaffolds

Multimodal imaging probes, which combine information from different imaging techniques like MRI, CT, and fluorescence imaging, offer a more comprehensive understanding of biological systems. The amidotrizoate structure, with its high density of iodine atoms, is an intrinsic CT contrast agent. researchgate.net The development of multimodal probes would require chemically modifying the amidotrizoate scaffold to incorporate functionalities for other imaging modalities.

While no specific research has been published on creating such probes from lysine amidotrizoate itself, the concept is well-established with other molecules. For example, porphyrin-dota-like scaffolds have been designed as all-in-one multimodal heterometallic complexes. researchgate.net Theoretically, the benzoic acid backbone of amidotrizoate could be functionalized. The carboxylic acid group or the acetamido groups could serve as chemical handles for conjugation with other molecules, such as fluorescent dyes or chelating agents for paramagnetic metal ions used in MRI (like gadolinium). ebi.ac.uk

Such a multimodal probe could provide complementary anatomical and functional information from a single injection, proving valuable in preclinical research for studying disease models. However, significant synthetic chemistry challenges would need to be overcome to achieve this without compromising the molecule's stability and imaging properties.

Application in High-Throughput Screening Methodologies for Chemical Libraries

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology for rapidly testing large numbers of compounds. While there is no direct evidence of lysine amidotrizoate being used in HTS platforms, its components—lysine and a substituted benzoic acid—are relevant in this context.

HTS assays are frequently used to find inhibitors for enzymes that modify lysine residues, such as lysine demethylases, which are important in epigenetics. nih.govelifesciences.org Furthermore, HTS protocols have been developed specifically to screen for functional lysine residues across the human genome, demonstrating the importance of this amino acid in biological function. nih.gov HTS has also been employed to discover inhibitors of enzymes like tRNA(Ile) lysidine (B1675763) synthetase (TilS), which attaches lysine to tRNA. researchgate.net

Although amidotrizoate itself is not the focus, these examples show the broad utility of HTS in studying lysine-related biochemistry. A potential, though currently unexplored, application could involve using the amidotrizoate molecule as a scaffold in a chemical library. Its rigid, substituted benzene (B151609) ring could serve as a core structure for generating a diverse set of molecules for screening against various biological targets.

Interdisciplinary Research Collaborations in Chemical Biology and Material Science

Advancing the non-clinical applications of a molecule like lysine amidotrizoate would necessitate significant interdisciplinary collaboration. Chemical biology, which uses chemical techniques to study and manipulate biological systems, would be crucial for developing any new probes or understanding the molecule's interaction with biological targets. nih.govnih.gov Material science would drive the integration of the amidotrizoate scaffold into novel polymers or nanoparticles. journaljmsrr.comnrel.gov

Such collaborations could explore:

Bio-inspired Materials: Using the self-assembly properties of lysine or the specific interactions of the amidotrizoate molecule to guide the formation of new materials.

Functional Scaffolds: Investigating the amidotrizoate molecule as a platform for building more complex functional systems, combining diagnostic and therapeutic capabilities (theranostics).

Environmental Fate and Bioremediation: Collaborations between environmental scientists and material scientists are already occurring to study the degradation of diatrizoate and develop materials, like palladium nanoparticles, for its removal from wastewater. acs.orgresearchgate.net

These potential collaborations remain largely speculative and highlight the gap between the compound's current use and its theoretical potential in broader chemical and materials research.

Advancements in Green Chemistry Approaches for Synthesis and Degradation Research

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjocpr.comacs.org The principles of green chemistry could be applied to both the synthesis and the degradation of lysine amidotrizoate.

Synthesis: Currently, the synthesis of iodinated contrast agents involves multi-step processes that can use harsh reagents and solvents. Future research could focus on developing greener synthetic routes. This might include using biocatalysts or enzymes to perform specific reactions with high selectivity, thereby reducing the need for protecting groups and minimizing waste—a key principle of green chemistry. acs.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional methods. mdpi.com

Degradation: Amidotrizoate is known to be persistent in the environment, which has prompted extensive research into its degradation. mdpi.comaip.org Advanced Oxidation Processes (AOPs) are a major focus of this research. Studies have investigated degradation using various methods, including:

UV Photolysis: Direct degradation by UV light, which is significantly enhanced by the addition of oxidants like hydrogen peroxide (H₂O₂) or persulfate (PS). scirp.org Sulfate radicals (SO₄•⁻) have been shown to be more effective than hydroxyl radicals (•OH) for degrading diatrizoate. scirp.org

Electrochemical Degradation: Using electrodes, sometimes doped with palladium nanoparticles, to achieve reductive deiodination of the molecule. acs.org

Plasma Technology: Non-thermal plasma has been shown to be effective in degrading diatrizoate and other pharmaceutical compounds in water. mdpi.comaip.org

These degradation studies are crucial for environmental remediation and represent the most active area of non-diagnostic research involving the amidotrizoate molecule.

Q & A

How to formulate a testable research question about Peritrast 400 comp's physicochemical properties?

Methodological Answer: Use the PICO framework to structure your question:

- Population (P): this compound (specify purity, synthesis method).

- Intervention (I): Experimental conditions (e.g., temperature, pH, solvent systems).

- Comparison (C): Baseline properties or alternative compounds.

- Outcome (O): Measurable properties (e.g., solubility, stability, spectral profiles).

Example: "How does pH (2.0–9.0) affect the solubility of this compound in aqueous solutions compared to its analog Compound X?" Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental methods are recommended for characterizing this compound’s structural integrity?

Methodological Answer: Adopt a multi-technique approach:

Spectroscopic Analysis:

- NMR/FT-IR: Confirm functional groups and purity .

- Mass Spectrometry: Determine molecular weight and fragmentation patterns.

Chromatographic Methods:

- HPLC/GC: Assess purity and detect impurities (retention time ±2% vs. standards).

Thermal Analysis:

- DSC/TGA: Evaluate decomposition temperatures and phase transitions.

Q. How to design a systematic literature review on this compound’s applications in biomedical research?

Methodological Answer: Follow PRISMA guidelines for transparency:

Search Strategy:

- Databases: PubMed, Scopus, Web of Science.

- Keywords: "this compound" AND ("biocompatibility" OR "toxicology" OR "kinetics").

Inclusion/Exclusion Criteria:

- Peer-reviewed studies (2010–2025), in vitro/in vivo models, English language.

Data Extraction:

- Tabulate study design, sample size, outcomes, and limitations.

Example Table:

| Study ID | Model System | Dose Range | Key Findings | Limitations |

|---|---|---|---|---|

| [A1] | Rat hepatocytes | 10–100 μM | 80% viability at 24h | No long-term exposure data |

Critically appraise contradictions (e.g., conflicting toxicity thresholds) using qualitative iterative analysis .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s stability across studies?

Methodological Answer:

Identify Variables:

Statistical Reconciliation:

- Apply Bland-Altman plots to assess inter-study variability.

- Conduct sensitivity analysis (e.g., Monte Carlo simulations) to quantify parameter uncertainty.

Controlled Replication:

- Standardize protocols (e.g., ICH Q1A guidelines for stability testing) and share raw data via repositories .

Case Example:

If Study X reports 6-month stability at 25°C, while Study Y observes degradation, compare HPLC column types (C18 vs. HILIC) and mobile phase pH .

Q. What experimental designs are optimal for assessing this compound’s degradation pathways under stress conditions?

Methodological Answer:

Forced Degradation Studies:

- Acid/Base Hydrolysis: 0.1M HCl/NaOH, 60°C, 24h.

- Oxidative Stress: 3% H₂O₂, 48h.

- Photolysis: ICH Q1B-compliant light exposure .

Degradant Identification:

- LC-MS/MS: Fragment ions and isotopic patterns.

- Isolation via Prep-HPLC for NMR structural elucidation.

Kinetic Modeling:

- Use Arrhenius equations to predict shelf-life under ambient conditions.

Q. How to develop a predictive model for this compound’s pharmacokinetic behavior in heterogeneous biological systems?

Methodological Answer:

In Silico Modeling:

- Physiologically Based Pharmacokinetic (PBPK) Models: Incorporate logP, pKa, and protein binding data.

In Vitro-In Vivo Extrapolation (IVIVE):

- Use hepatocyte clearance assays to estimate hepatic extraction ratio.

Validation:

- Compare predicted vs. observed AUC (0–24h) in animal models (e.g., Sprague-Dawley rats).

Example Workflow:

Collect solubility/permeability data → 2. Parameterize PBPK software (e.g., GastroPlus) → 3. Validate with in vivo plasma concentration-time profiles.

Report discrepancies >20% as model limitations and refine using Bayesian inference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.